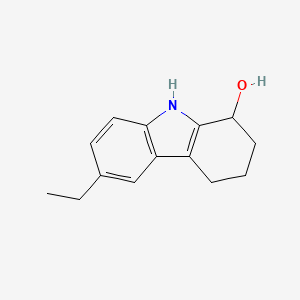

![molecular formula C17H17N3O3S B2535890 7-Metil-2-(metilsulfanil)-4-oxo-5-fenil-3,4,5,8-tetrahidropirid[2,3-d]pirimidin-6-carboxilato de metilo CAS No. 537045-39-9](/img/structure/B2535890.png)

7-Metil-2-(metilsulfanil)-4-oxo-5-fenil-3,4,5,8-tetrahidropirid[2,3-d]pirimidin-6-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

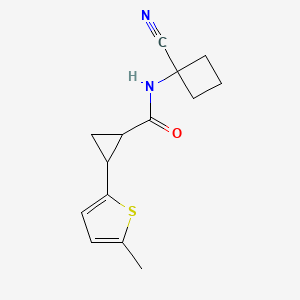

Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.

BenchChem offers high-quality Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados de pirido[2,3-d]pirimidin-5-ona exhiben propiedades antiproliferativas. Estos compuestos se han investigado por su potencial como agentes anticancerígenos, inhibiendo el crecimiento y la proliferación celular .

- Notablemente, algunos derivados han mostrado promesa como inhibidores de la quinasa de fosfatidilinositol 3 (PI3K), una vía crucial en el desarrollo del cáncer .

- Ciertos derivados de pirido[2,3-d]pirimidin-5-ona demuestran actividad antimicrobiana. Los investigadores han explorado su eficacia contra bacterias, hongos y otros patógenos .

- Algunos compuestos dentro de esta clase exhiben efectos antiinflamatorios y analgésicos. Estas propiedades los hacen candidatos interesantes para el manejo del dolor y las afecciones relacionadas con la inflamación .

- Los derivados de pirido[2,3-d]pirimidin-5-ona se han investigado por su potencial para bajar la presión arterial. Comprender sus mecanismos de acción podría conducir a nuevos fármacos antihipertensivos .

- Se ha demostrado que los derivados de pirido[2,3-d]pirimidin-7-ona inhiben las quinasas de tirosina de proteínas. Por ejemplo, el compuesto TKI-28 actúa como un inhibidor de la quinasa de proteínas .

- Además, un compuesto que contiene pirido[2,3-d]pirimidin-7-ona (CDK-4) inhibe las quinasas dependientes de ciclinas, que desempeñan un papel en la regulación del ciclo celular .

- Entre los derivados, API-1 destaca como un prometedor agente antiproliferativo. Los investigadores continúan explorando su potencial para la terapia del cáncer .

Actividad Antiproliferativa

Efectos Antimicrobianos

Propiedades Antiinflamatorias y Analgésicas

Efectos Hipotensores

Inhibición de la Quinasa de Proteínas

Agente Antiproliferativo Prometedor API-1

En resumen, la pirido[2,3-d]pirimidin-5-ona y sus derivados ofrecen un campo rico para la investigación científica. Sus diversas actividades biológicas los convierten en objetivos valiosos para el desarrollo de fármacos y aplicaciones terapéuticas . Si desea información más detallada sobre algún aspecto específico, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a derivative of the pyrido[2,3-d]pyrimidine class of compounds . This class of compounds has been shown to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival .

Mode of Action

It is known that pyrido[2,3-d]pyrimidine derivatives can inhibit the activity of their targets, thereby disrupting the associated cellular processes . For example, they can inhibit tyrosine kinase, a key enzyme involved in signal transduction pathways that regulate cell growth and differentiation .

Biochemical Pathways

Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, as a pyrido[2,3-d]pyrimidine derivative, can affect multiple biochemical pathways due to its broad spectrum of targets . For instance, it can disrupt the phosphatidylinositol-3 kinase pathway, which plays a critical role in cell survival and proliferation . It can also affect the p38 mitogen-activated protein kinases pathway, which is involved in cellular responses to stress and inflammation .

Result of Action

The result of the action of Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is the disruption of cellular processes regulated by its targets . This can lead to the inhibition of cell growth and proliferation, making it potentially useful as an anticancer agent .

Propiedades

IUPAC Name |

methyl 7-methyl-2-methylsulfanyl-4-oxo-5-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-9-11(16(22)23-2)12(10-7-5-4-6-8-10)13-14(18-9)19-17(24-3)20-15(13)21/h4-8,12H,1-3H3,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFZZOUAQMPGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2535809.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)

![N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2535815.png)

![3-(3,4-dimethylphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)

![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2535820.png)

![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2535824.png)

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2535826.png)

![methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2535830.png)